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Compound of Interest

Compound Name: 4-benzamidobutanoic acid

Cat. No.: B1328938

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzamidobutanoic acid, also known as N-benzoyl-gamma-aminobutyric acid (N-benzoyl-
GABA), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). Its
pharmacological and toxicological properties are of interest to researchers in neuroscience and
drug development. This technical guide provides a comprehensive overview of the available
safety and toxicity data for 4-benzamidobutanoic acid, including quantitative toxicity data,
detailed experimental protocols for key toxicological assays, and visualizations of metabolic
pathways and experimental workflows.

Chemical and Physical Properties
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Property Value

IUPAC Name 4-(benzoylamino)butanoic acid

N-benzoyl-gamma-aminobutyric acid, N-

Synonyms
benzoyl-GABA, BG1
CAS Number 5746-16-7
Molecular Formula C11H13NOs
Molecular Weight 207.23 g/mol
Appearance Solid (form may vary)
N Information not readily available; likely soluble in
Solubility

organic solvents.

Toxicological Data

A comprehensive review of available literature indicates that specific, detailed toxicological
studies on 4-benzamidobutanoic acid are limited. The majority of the information is derived
from a study on GABA derivatives and general toxicological principles for related structures.

Acute Oral Toxicity

One study reported that the toxicity of 4-benzamidobutanoic acid (referred to as BG1) was
"practically undetectable in rat following administration of the compounds up to 1 g/kg".[1] This
suggests a low acute oral toxicity profile.

Table 1: Acute Oral Toxicity of 4-Benzamidobutanoic Acid

. Route of .
Test Species L. . LDso (mg/kg) Observations Reference
Administration

Practically
Rat Oral > 1000 undetectable [1]

toxicity
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Genotoxicity

No specific genotoxicity studies for 4-benzamidobutanoic acid were identified in the public
domain. To assess the potential for genotoxicity, a standard battery of tests, including a
bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test,
would be required.

Table 2: Genotoxicity Data for 4-Benzamidobutanoic Acid

Test Concentrati  Metabolic
Test L Result Reference
System on Range Activation
S.
typhimurium
Bacterial strains (e.g.,
Reverse TA98, TA100, ]
) ) With and No Data
Mutation TA1535, Not Available ) ) N/A
without S9 Available
Assay (Ames  TA1537) and
Test) E. coli strain
(e.g., WP2
UvrA)
Cultured
) mammalian
In Vitro
) cells (e.g.,
Mammalian _
human ) With and No Data
Cell ) Not Available ) ) N/A
) peripheral without S9 Available
Micronucleus
blood
Test
lymphocytes,
CHO, V79)

Skin Irritation and Sensitization

There is no available data on the potential of 4-benzamidobutanoic acid to cause skin
irritation or sensitization. Standard in vivo or in vitro tests would be necessary to evaluate these
endpoints.

Table 3: Skin Irritation and Sensitization Data for 4-Benzamidobutanoic Acid
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Test
. Concentrati  Observatio Classificati
Test Species/Sy Reference
on n on
stem
Rabbit (in
) o Vivo) or
Skin Irritation
_ Reconstructe _ No Data N

(e.g., Draize Not Available ] Not Classified N/A

d Human Available
Test) ) o

Epidermis (in

vitro)
Skin
Sensitization
(e.g., Local Mouse (in ] No Data -~

) Not Available ) Not Classified  N/A

Lymph Node Vivo) Available
Assay -
LLNA)

Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned above are based on

internationally recognized guidelines, such as those from the Organisation for Economic Co-

operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

(Based on OECD Test Guideline 425)

This method is used to estimate the LDso value with a reduced number of animals.

o Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are

used. Animals are acclimated to laboratory conditions for at least 5 days.

» Housing and Feeding: Animals are housed in individual cages with controlled temperature
(22 + 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and
drinking water are provided ad libitum. Food is withheld overnight before dosing.
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Dose Administration: The test substance is administered orally by gavage. The volume
administered is typically 1-2 mL/100g body weight.

Dosing Procedure: A single animal is dosed at a time. The first animal receives a dose one
step below the best estimate of the LDso. If the animal survives, the next animal receives a
higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is
typically 1.5-2.0.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

Data Analysis: The LDso is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Assay (Ames Test) (Based
on OECD Test Guideline 471)

This in vitro assay is used to detect gene mutations.

o Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for histidine or
tryptophan, respectively, are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from induced rat liver) to account for the metabolic conversion
of the test substance into a mutagen.

Procedure (Plate Incorporation Method):

o The test substance, bacterial culture, and (if required) S9 mix are combined in molten top
agatr.

o The mixture is poured onto minimal glucose agar plates.
o Plates are incubated at 37 °C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted. A substance is considered mutagenic if it
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causes a concentration-related increase in the number of revertant colonies.[2][3][4]

In Vitro Mammalian Cell Micronucleus Test (Based on
OECD Test Guideline 487)

This assay detects chromosomal damage (clastogenicity and aneugenicity).

e Cell Cultures: Cultured mammalian cells, such as human peripheral blood lymphocytes or
established cell lines (e.g., CHO, V79), are used.

o Metabolic Activation: The test is conducted with and without an S9 metabolic activation
system.

e Procedure:
o Cells are exposed to the test substance at various concentrations for a defined period.

o Following treatment, cells are cultured in the presence of cytochalasin B to block
cytokinesis, resulting in binucleated cells.

o Cells are harvested, fixed, and stained.

o Data Analysis: The frequency of micronuclei (small, extranuclear bodies containing
chromosome fragments or whole chromosomes) in binucleated cells is scored. A significant,
concentration-dependent increase in micronucleus frequency indicates genotoxic potential.

Skin Sensitization: Local Lymph Node Assay (LLNA)
(Based on OECD Test Guideline 429)

This in vivo assay assesses the potential of a substance to induce allergic contact dermatitis.[5]
o Test Animals: Female CBA/J or BALB/c mice are typically used.
e Procedure:

o The test substance is applied topically to the dorsum of both ears of the mice for three
consecutive days.
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o On day 5, a radiolabeled precursor of DNA synthesis (e.g., *H-methyl thymidine) is
injected intravenously.

o After a set time, the draining auricular lymph nodes are excised, and the incorporation of
the radiolabel is measured.

o Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the
test group by the mean proliferation in the vehicle control group. A substance is generally
considered a sensitizer if the Sl is > 3.[6][7]

Putative Metabolic Pathway

Specific metabolic studies for 4-benzamidobutanoic acid are not available. However, based
on its chemical structure as an N-acylated amino acid, a likely metabolic pathway involves
hydrolysis of the amide bond.[8][9][10][11][12] This would break down the molecule into its
constituent parts: benzoic acid and gamma-aminobutyric acid (GABA). Both of these
compounds have well-characterized metabolic pathways.

e Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation
with glycine to form hippuric acid, which is then excreted in the urine.[13]

o GABA Metabolism: GABA is metabolized via the GABA shunt, a metabolic pathway that
converts GABA to succinate, which can then enter the citric acid cycle.[14]

Visualizations
Experimental Workflow for Acute Oral Toxicity (OECD
425)
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
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Caption: Proposed Metabolic Pathway for 4-Benzamidobutanoic Acid.

Conclusion
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The available data suggests that 4-benzamidobutanoic acid has a low acute oral toxicity
profile. However, there is a significant lack of data regarding its potential for genotoxicity, skin
irritation, and sensitization. Professionals in drug development and research should exercise
caution and consider conducting further toxicological studies based on standardized protocols
to fill these data gaps before proceeding with further development or use of this compound.
The proposed metabolic pathway, involving hydrolysis to benzoic acid and GABA, provides a
basis for understanding its potential biotransformation and clearance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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